Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate (CAS# 938006-55-4) is a research chemical with potential applications in various scientific investigations. Its molecular formula is C14H14N2O6 , and it has a molecular weight of 306.27 g/mol . The compound exhibits an interesting isoxazole ring structure, which contributes to its biological properties .
Synthesis Analysis
The synthetic pathway for Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate involves the esterification of 3-isoxazolecarboxylic acid with ethyl alcohol. The nitrophenoxy group is introduced during the reaction, resulting in the formation of the desired compound. Detailed synthetic protocols and optimization strategies are likely documented in research literature .
Molecular Structure Analysis
The compound’s canonical SMILES representation is: CCOC(=O)C1=NOC(=C1COC2=CC=C(C=C2)N+[O-])C . This SMILES notation provides insight into the arrangement of atoms and functional groups within the molecule. The isoxazole ring, nitrophenoxy moiety, and ethyl ester group contribute to its overall structure .
Chemical Reactions Analysis
Ethyl 5-methyl-4-((4-nitrophenoxy)methyl)isoxazole-3-carboxylate may participate in various chemical reactions, including nucleophilic substitutions, ester hydrolysis, and potential bioconjugation reactions. Researchers may explore its reactivity with other functional groups and evaluate its suitability for specific transformations .
Physical And Chemical Properties Analysis
properties
IUPAC Name |
ethyl 5-methyl-4-[(4-nitrophenoxy)methyl]-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-3-20-14(17)13-12(9(2)22-15-13)8-21-11-6-4-10(5-7-11)16(18)19/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIYXEKCQFCNSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1COC2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-4-[(4-nitrophenoxy)methyl]isoxazole-3-carboxylate |
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